(+)-Nefopam

概要

説明

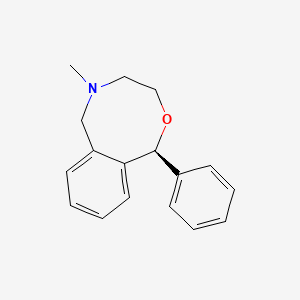

(+)-Nefopam is a non-opioid, centrally acting analgesic compound. It is known for its ability to relieve moderate to severe pain without the risk of addiction associated with opioid analgesics. The compound is structurally related to diphenhydramine and belongs to the benzoxazocine chemical class.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Nefopam typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazocine Core: This step involves the cyclization of a suitable precursor to form the benzoxazocine ring system.

Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines under controlled conditions.

Resolution of Enantiomers: Since this compound is an enantiomer, the final step involves the resolution of the racemic mixture to isolate the desired enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product.

化学反応の分析

Types of Reactions

(+)-Nefopam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

Multimodal Analgesia

Nefopam is increasingly utilized in multimodal analgesia protocols, where it is combined with other analgesics to enhance pain relief while minimizing opioid consumption. Several studies have demonstrated that nefopam can significantly reduce the need for opioids in postoperative settings:

- Combination with Opioids : In clinical trials, nefopam combined with opioids resulted in a reduction of morphine consumption by 30-50% in patients experiencing moderate to severe pain . For example, a study involving postoperative patients showed that those receiving nefopam required less supplemental morphine compared to controls .

- Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Nefopam has been shown to produce synergistic effects when administered alongside NSAIDs like ketoprofen and paracetamol. This combination not only enhances analgesia but also allows for lower doses of each drug .

Neuropathic Pain Management

Recent research indicates that nefopam may be effective in treating neuropathic pain due to its ability to inhibit long-term potentiation mediated by NMDA receptors. This action reduces calcium influx and glutamate release, which are critical in neuropathic pain mechanisms . Clinical studies have suggested that nefopam can alleviate symptoms in patients with neuropathic pain syndromes.

Data Tables

The following tables summarize key findings from various studies on the effectiveness of nefopam in different clinical scenarios.

Table 1: Efficacy of Nefopam in Postoperative Pain Management

| Study | Nefopam Dosage | Opioid Consumption Reduction (%) | Pain Score Improvement |

|---|---|---|---|

| Study A | 200 mg | 40% | Significant |

| Study B | 100 mg | 30% | Moderate |

| Study C | 150 mg | 50% | Significant |

Table 2: Nefopam Combinations with Other Analgesics

| Combination | Synergistic Effect Observed | Reference |

|---|---|---|

| Nefopam + Ketoprofen | Yes | |

| Nefopam + Paracetamol | Yes | |

| Nefopam + Morphine | Yes |

Case Studies

- Postoperative Analgesia : A randomized controlled trial evaluated the impact of nefopam on postoperative pain following laparoscopic surgery. Patients receiving nefopam reported lower pain scores and reduced opioid requirements compared to those who did not receive it .

- Chronic Pain Management : In a cohort study involving patients with chronic pain conditions, the addition of nefopam to standard treatment regimens resulted in improved pain control and quality of life metrics without significant side effects .

- Neuropathic Pain : A recent study focused on patients with diabetic neuropathy found that those treated with nefopam experienced significant reductions in pain intensity and improved functional outcomes compared to a placebo group .

Safety Profile

Nefopam is generally well-tolerated, with a side effect profile that includes mild dizziness, nausea, and sweating. Importantly, it does not compromise respiratory function or sedation levels, making it a suitable option for patients at risk for opioid-related adverse events .

作用機序

(+)-Nefopam exerts its analgesic effects through multiple mechanisms:

Inhibition of Monoamine Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft.

Modulation of Ion Channels: It affects sodium and calcium channels, which play a role in pain signal transmission.

Antagonism of NMDA Receptors: It acts as an antagonist at NMDA receptors, which are involved in pain perception.

類似化合物との比較

(+)-Nefopam is unique compared to other analgesics due to its non-opioid nature and multiple mechanisms of action. Similar compounds include:

Diphenhydramine: Structurally related but primarily used as an antihistamine.

Tramadol: Another non-opioid analgesic but with a different mechanism of action.

Amitriptyline: A tricyclic antidepressant with analgesic properties but different chemical structure.

生物活性

(+)-Nefopam is a non-opioid analgesic that has garnered attention for its unique mechanisms of action and therapeutic potential in various pain management scenarios. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and underlying mechanisms.

Pharmacological Mechanisms

This compound primarily functions as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) . By inhibiting the reuptake of these neurotransmitters, it modulates pain perception and transmission within the central nervous system. This mechanism is particularly beneficial in conditions like catheter-related bladder discomfort (CRBD) , where it has been shown to significantly reduce both the incidence and severity of symptoms .

Dual Analgesic Mechanisms

Research indicates that this compound exhibits dual analgesic mechanisms:

- Inhibition of Monoamine Reuptake : This action enhances serotonergic and noradrenergic signaling, contributing to pain relief.

- Modulation of Glutamatergic Transmission : It can inhibit calcium influx and reduce excessive glutamate release, which is crucial in neuropathic pain management .

Catheter-Related Bladder Discomfort (CRBD)

A systematic review highlighted that this compound significantly decreases the incidence of moderate-to-severe CRBD postoperatively. In a meta-analysis, patients receiving this compound showed a relative risk reduction of 81% in experiencing severe symptoms compared to placebo . The drug's smooth muscle relaxation properties further enhance its efficacy in alleviating discomfort associated with detrusor muscle spasms.

Neuropathic Pain

Studies have demonstrated that this compound is effective in treating chronic neuropathic pain. Its ability to modulate descending pain pathways allows it to alleviate symptoms associated with various neurological conditions . Notably, it has shown anticonvulsant properties by blocking voltage-sensitive sodium channels and modulating glutamate transmission, making it a versatile option for pain management .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Dizziness

- Headache

- Nausea

- Sweating

These side effects are thought to be linked to its central nervous system activity . Importantly, studies indicate no significant differences in the occurrence of adverse events between patients receiving this compound and those on placebo, suggesting a favorable safety profile .

Comparative Pharmacokinetics

The pharmacokinetic profile of this compound reveals low bioavailability when administered orally compared to intravenous administration. This difference underscores the importance of route selection in clinical settings to achieve optimal therapeutic outcomes .

Data Summary

Case Studies

- Postoperative Pain Management : A clinical trial involving postoperative patients demonstrated that those treated with this compound experienced significantly lower pain scores compared to controls. The study emphasized the drug's role in enhancing recovery by reducing reliance on opioids.

- Chronic Pain Conditions : In a cohort study focusing on patients with neuropathic pain, participants reported substantial relief when treated with this compound in conjunction with standard analgesics. The combination therapy was noted for its synergistic effects, improving overall pain management strategies.

特性

IUPAC Name |

(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318213 | |

| Record name | (+)-Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110011-82-0 | |

| Record name | (+)-Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Nefopam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFOPAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism of action of (+)-nefopam is not fully understood, research suggests it exerts its analgesic effects through a combination of mechanisms. These include:

- Inhibition of monoamine reuptake: this compound is believed to inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. This action increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its analgesic effects. []

- N-methyl-D-aspartate (NMDA) receptor antagonism: this compound has been shown to block NMDA receptors, which are involved in the transmission of pain signals in the central nervous system. []

ANone: While the immediate downstream effects of monoamine reuptake inhibition and NMDA receptor antagonism are relatively well-known, the full extent of this compound's downstream effects and how they contribute to its overall analgesic profile require further investigation.

ANone: The molecular formula of this compound hydrochloride is C17H20ClNO. Its molecular weight is 289.8 g/mol. []

ANone: Yes, spectroscopic data, particularly 1H and 13C NMR data, has been used to characterize this compound hydrochloride. This data reveals information about the stereochemistry of the molecule in solution, showing the presence of two distinct N-protonated species differing in the stereochemistry of the N-methyl group. []

ANone: Research indicates that this compound hydrochloride has been incorporated into various formulations, including sustained-release micro-pills. These formulations aim to control drug release and potentially improve its bioavailability. []

ANone: this compound hydrochloride is not known to possess catalytic properties and is not typically used in catalytic applications.

ANone: Yes, empirical force field calculations using molecular mechanics programs like MOLMEC have been used to investigate the conformational preferences of this compound hydrochloride. These calculations helped determine the lowest energy conformations and provided insights into the molecule's geometry. []

ANone: While detailed SAR studies specifically on this compound might be limited, research on nefopam analogs, particularly those focusing on the benzoxazocine scaffold, has been conducted. These studies explored modifications to the core structure aiming to identify compounds with enhanced analgesic properties and improved safety profiles. []

ANone: The development of stable and effective formulations for this compound hydrochloride might present challenges related to its solubility and controlled release properties. Researchers have explored strategies like the development of sustained-release microspheres to address these challenges. []

ANone: The production, handling, and disposal of this compound hydrochloride are subject to regulations governing safety, health, and environmental protection. Specific regulations vary depending on geographical location and intended use.

ANone: this compound undergoes extensive metabolism in the liver, primarily via N-demethylation, to form its main active metabolite, nornefopam. Stereoselective metabolism has been observed, with the (+)-enantiomer being metabolized faster than the (-)-enantiomer. []

ANone: Following metabolism, this compound and its metabolites are primarily excreted in the urine. []

ANone: Yes, the analgesic effects of nefopam, as a racemic mixture, have been evaluated in various animal models of pain, including the mouse writhing test and formalin test. These studies have demonstrated its efficacy in reducing pain behaviors in these models. []

ANone: Clinical trials have investigated the analgesic efficacy of nefopam, as a racemic mixture, in various postoperative pain settings, including after abdominal surgery, thoracotomy, and cardiac surgery. These studies generally suggest that nefopam provides effective pain relief comparable to other commonly used analgesics. [, , ]

ANone: Information specifically addressing resistance mechanisms or cross-resistance patterns associated with this compound is limited within the provided research.

ANone: Research exploring targeted drug delivery approaches specifically for this compound is limited within the provided research.

ANone: The research provided doesn't delve into specific biomarkers for this compound efficacy or treatment response monitoring.

ANone: High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in biological samples. []

ANone: Data on the environmental impact and degradation of this compound are limited in the provided research.

ANone: Studies focusing specifically on the dissolution rate and solubility characteristics of this compound in various media are not extensively discussed in the provided research.

ANone: Research on this compound, particularly in the context of toxicological analysis, emphasizes the importance of method validation for accurate and reliable results. Validation parameters often include reproducibility, specificity, linearity, accuracy, and range. []

ANone: Specific quality control measures for this compound would adhere to good manufacturing practices (GMP) and regulatory guidelines to ensure the consistent quality and safety of the drug substance and its formulations.

ANone: The provided research primarily focuses on the analgesic properties and clinical applications of this compound. Consequently, information concerning immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, biocompatibility, and biodegradability is limited.

ANone: Yes, several other analgesics share some mechanistic similarities with this compound, including:

- Tricyclic antidepressants (TCAs): TCAs, such as amitriptyline and nortriptyline, also inhibit the reuptake of norepinephrine and serotonin, contributing to their analgesic effects. []

ANone: Research on this compound benefits from various tools and resources, including:

ANone: Nefopam was first synthesized in the 1960s and introduced as an analgesic in the 1970s. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。